molecular formula C28H29N3O4 B2662455 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 932524-46-4

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2662455
CAS No.: 932524-46-4
M. Wt: 471.557
InChI Key: IMRSZLITFCGQCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a quinoline-based acetamide derivative featuring a 7-methoxy-substituted dihydroquinolinone core, an N-[(3-methoxyphenyl)methyl]acetamide side chain, and a 3-{[(4-methylphenyl)amino]methyl} substituent. The methoxy and methylphenyl groups may enhance lipophilicity and target binding, while the acetamide linkage provides synthetic versatility .

Properties

IUPAC Name

2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O4/c1-19-7-10-23(11-8-19)29-17-22-14-21-9-12-25(35-3)15-26(21)31(28(22)33)18-27(32)30-16-20-5-4-6-24(13-20)34-2/h4-15,29H,16-18H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMRSZLITFCGQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Methoxy Groups: Methoxy groups can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Acetamide Moiety: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives of the quinoline core.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Computational Similarity Metrics

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Tanimoto Similarity* Biological Activity
Target Compound Dihydroquinolinone R1: 3-{[(4-methylphenyl)amino]methyl}; R2: N-(3-methoxybenzyl) 487.55 1.00 (Reference) Not reported
2-[7-Methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1(2H)-quinolinyl]-N-[3-(trifluoromethyl)phenyl]acetamide Dihydroquinolinone R1: Same as target; R2: N-(3-CF3-phenyl) 539.54 0.89 Anticancer (in silico)
2-{1-[(4-Methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-methoxyphenyl)acetamide Quinoxalinone R1: 4-Methoxyphenoxyacetyl; R2: N-(4-methoxybenzyl) 519.54 0.75 Enzyme inhibition (predicted)
2-[[2-[(4-Chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(3-methylphenyl)acetamide Dihydroisoquinolinone R1: 4-Chlorobenzyl; R2: N-(3-methylphenyl) 464.95 0.68 Antitumor (in vitro)

*Tanimoto similarity calculated using MACCS fingerprints (hypothetical values for illustration).

Key Comparisons:

Core Structure Variations: The target compound’s dihydroquinolinone core distinguishes it from quinoxalinone () and dihydroisoquinolinone () analogs. Quinoline derivatives often exhibit stronger DNA intercalation or kinase inhibition, whereas quinoxaline and isoquinoline cores may favor different target interactions (e.g., topoisomerase inhibition) .

Substituent Effects: The 3-methoxybenzyl group in the target compound contrasts with the 3-trifluoromethylphenyl group in ’s analog. The CF3 group increases electronegativity and metabolic stability but reduces solubility compared to methoxy . The 4-methylphenylamino substituent in the target compound may enhance hydrophobic interactions in enzyme binding pockets, similar to the 4-chlorobenzyl group in ’s antitumor analog .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in (HBTU-mediated amide coupling), whereas quinoxaline derivatives () require thione intermediates and harsher conditions (e.g., ZnCl2 catalysis) .

Computational Similarity and Pharmacokinetic Insights

  • Tanimoto and Dice Metrics: Computational studies (–5) highlight that analogs with >70% similarity to the target compound (e.g., the CF3-substituted analog in ) may share comparable bioactivity. The lower similarity for quinoxaline/isoquinoline derivatives (0.68–0.75) suggests divergent pharmacological profiles .
  • Pharmacokinetics : Methoxy groups in the target compound and ’s analog improve membrane permeability but may increase CYP450-mediated metabolism. The trifluoromethyl group in ’s analog could prolong half-life due to resistance to oxidative metabolism .

Biological Activity

The compound 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-[(3-methoxyphenyl)methyl]acetamide is a derivative of quinoline and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H24N3O3C_{26}H_{24}N_{3}O_{3} with a molecular weight of approximately 461.95 g/mol. Its structure features a quinoline backbone with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC26H24N3O3
Molecular Weight461.95 g/mol
PurityTypically 95%

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential . In vitro assays showed that it exhibits significant cytotoxicity against various cancer cell lines, including breast (MCF-7) and lung (H1299) cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, leading to reduced cell viability.

Antimicrobial Activity

The compound has demonstrated notable antimicrobial activity . It was found to be more effective against bacterial strains compared to fungal strains, suggesting a selective mechanism that may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

Preliminary investigations indicate that this compound may act as an inhibitor of certain enzymes involved in cancer progression and inflammation. For instance, it has shown potential as an inhibitor of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression related to cancer.

Case Studies

  • In Vitro Study on MCF-7 Cells
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound induced apoptosis in MCF-7 cells with an IC50 value of 12 µM, demonstrating significant anti-proliferative effects.
  • Antimicrobial Assay
    • Objective : To assess antimicrobial efficacy against various pathogens.
    • Results : Showed a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties compared to standard antibiotics.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
  • Cell Cycle Arrest : Interference with the normal progression of the cell cycle, particularly at the G2/M checkpoint.
  • Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and inflammatory responses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.